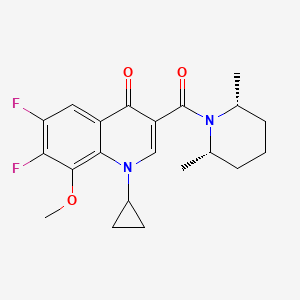
C21H24F2N2O3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C21H24F2N2O3 efletirizine Efletirizine is characterized by its structure, which includes a piperazine ring substituted with bis(4-fluorophenyl)methyl and ethoxyacetic acid groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of efletirizine may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
Efletirizine undergoes various types of chemical reactions, including:
Oxidation: Efletirizine can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in efletirizine.
Substitution: Efletirizine can undergo substitution reactions, particularly at the piperazine ring and the aromatic rings.
Common Reagents and Conditions
Common reagents used in the reactions of efletirizine include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of efletirizine depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups onto the molecule .
Scientific Research Applications
Chemistry: Efletirizine is used as a model compound in studies of reaction mechanisms and synthetic methodologies.
Biology: It has been investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research has been conducted on efletirizine’s potential therapeutic effects, including its use as an antihistamine.
Industry: Efletirizine’s chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of efletirizine involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, efletirizine can inhibit the action of histamine, thereby exerting its antihistamine effects. The pathways involved include the modulation of receptor activity and downstream signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Efletirizine is structurally similar to other piperazine-based antihistamines, such as cetirizine and levocetirizine. These compounds share a common core structure but differ in their substituents and specific functional groups .
Uniqueness
What sets efletirizine apart from similar compounds is its unique combination of bis(4-fluorophenyl)methyl and ethoxyacetic acid groups, which confer distinct chemical and biological properties. This uniqueness makes efletirizine a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H24F2N2O3 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
1-cyclopropyl-3-[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]-6,7-difluoro-8-methoxyquinolin-4-one |
InChI |
InChI=1S/C21H24F2N2O3/c1-11-5-4-6-12(2)25(11)21(27)15-10-24(13-7-8-13)18-14(19(15)26)9-16(22)17(23)20(18)28-3/h9-13H,4-8H2,1-3H3/t11-,12+ |
InChI Key |
GUEJIYSJWURIGE-TXEJJXNPSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1C(=O)C2=CN(C3=C(C(=C(C=C3C2=O)F)F)OC)C4CC4)C |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CN(C3=C(C(=C(C=C3C2=O)F)F)OC)C4CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride](/img/structure/B12629529.png)
![N-[(1E)-1-(Dimethylamino)ethylidene]cyclopropanecarboxamide](/img/structure/B12629540.png)
![2-(3-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12629547.png)
![(11R,12S,16R)-14-(2,4-dichlorophenyl)-11-(4-methoxybenzoyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12629549.png)
![5-Methoxy-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B12629565.png)
![Tert-butyl 1-methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B12629571.png)
![5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-1-oxopropan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12629575.png)
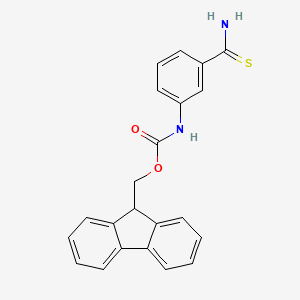
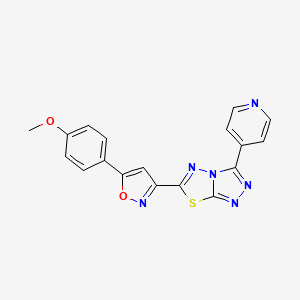
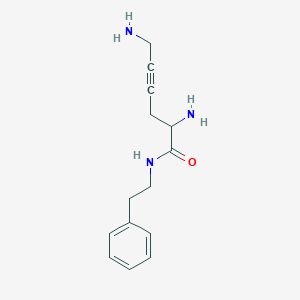
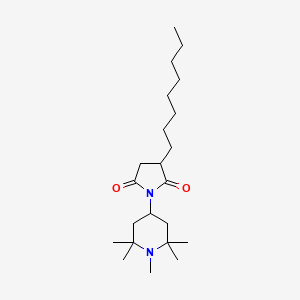
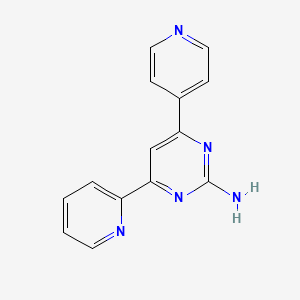
![ethyl 4-[(11S,12R,16S)-11-(furan-2-carbonyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12629598.png)
![(5Z)-3-cyclohexyl-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12629602.png)
